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Introduction
SR-31747 (also known as SR31747A) is a ligand for sigma receptors, with notable

antiproliferative and immunomodulatory properties.[1] It binds to several proteins, including

sigma-1 (SRBP-1), sigma-2, and emopamil-binding protein (EBP), also known as human sterol

isomerase (HSI).[1][2] Research has demonstrated its potential as an anti-tumor agent,

particularly in prostate cancer. SR-31747 inhibits the proliferation of both hormone-responsive

(androgen-sensitive) and hormone-unresponsive (androgen-independent) prostate cancer cell

lines.[2][3] Its mechanism of action is primarily attributed to its interaction with sigma receptors,

leading to the induction of cell death pathways.[2] These application notes provide a summary

of the effects of SR-31747 on various prostate cancer cell lines and detailed protocols for

relevant in vitro experiments.

Data Presentation
The following tables summarize the known effects of SR-31747 on commonly used prostate

cancer cell lines. While specific IC50 values for SR-31747 are not consistently reported in the

literature, the available data indicates its efficacy at nanomolar concentrations.

Table 1: Prostate Cancer Cell Line Characteristics
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Cell Line
Androgen Receptor
(AR) Status

Origin Key Characteristics

LNCaP
Positive (Androgen-

sensitive)

Lymph Node

Metastasis

Expresses Prostate-

Specific Antigen

(PSA); growth is

androgen-dependent.

[4]

PC-3
Negative (Androgen-

independent)
Bone Metastasis

High metastatic

potential; does not

express PSA.[5]

DU-145
Negative (Androgen-

independent)
Brain Metastasis

Moderate metastatic

potential; does not

express PSA.[5]

Table 2: Effects of SR-31747 on Prostate Cancer Cell Lines

Cell Line Effect of SR-31747
Reported Effective
Concentrations

Primary Mediator

LNCaP
Inhibition of

proliferation
Nanomolar range[2][3]

EBP (Human Sterol

Isomerase)[2]

PC-3
Inhibition of

proliferation
Nanomolar range[2][3]

EBP (Human Sterol

Isomerase)[2]

DU-145
Inhibition of

proliferation
Nanomolar range[2][3]

EBP (Human Sterol

Isomerase)[2]

Signaling Pathways and Visualizations
The antitumor activity of SR-31747 in prostate cancer cells is initiated by its binding to sigma

receptors, particularly the sigma-2 receptor. While the precise downstream signaling cascade is

still under investigation, evidence suggests that sigma-2 receptor ligands induce apoptosis

through multiple pathways, including caspase activation, and can also lead to cell cycle arrest.
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Proposed mechanism of SR-31747 in prostate cancer cells.

Experimental Protocols
The following are detailed protocols for culturing prostate cancer cell lines and assessing the

effects of SR-31747.

Cell Culture of Prostate Cancer Cell Lines
Aseptic techniques should be strictly followed.

Materials:

LNCaP (ATCC® CRL-1740™), PC-3 (ATCC® CRL-1435™), or DU-145 (ATCC® HTB-81™)

cells
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LNCaP: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1%

penicillin-streptomycin.

PC-3 & DU-145: D-MEM medium supplemented with 10% FBS, 1% penicillin-streptomycin.

0.25% Trypsin-EDTA

Phosphate-buffered saline (PBS)

T-75 culture flasks

Humidified incubator at 37°C with 5% CO2

Protocol:

Thaw cryopreserved cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 1,000 rpm for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth

medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C with 5% CO2.

For subculturing, when cells reach 80-90% confluency, wash with PBS and detach using

Trypsin-EDTA.

Neutralize trypsin with complete growth medium, centrifuge, and resuspend in fresh medium

for plating.

Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Workflow for the MTT Cell Viability Assay.

Materials:

Prostate cancer cells in complete growth medium

96-well plates

SR-31747 stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO) or other solubilizing agent

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Prepare serial dilutions of SR-31747 in complete growth medium.

Remove the old medium from the wells and add 100 µL of the SR-31747 dilutions. Include

vehicle-only controls.

Incubate for the desired time period (e.g., 48 or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple

precipitate is visible.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Treated and control prostate cancer cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Culture and treat cells with SR-31747 as desired.

Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins,

such as Bcl-2 and cleaved Caspase-3.
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Workflow for Western Blotting.

Materials:

Treated and control prostate cancer cells

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Protocol:

Lyse treated and control cells in RIPA buffer.
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Determine protein concentration using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

Wash the membrane and detect protein bands using an ECL substrate and an imaging

system.

Normalize the expression of target proteins to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, G2/M).

Materials:

Treated and control prostate cancer cells

70% cold ethanol

PBS

Propidium Iodide (PI) staining solution with RNase A

Flow cytometer

Protocol:

Harvest and wash cells as described for the apoptosis assay.

Resuspend the cell pellet in 1 mL of cold PBS.
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Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while

vortexing gently.

Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples by flow cytometry to determine the percentage of cells in each phase of

the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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